molecular formula C10H9N5O B11892250 [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- CAS No. 669012-35-5

[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-

Cat. No.: B11892250
CAS No.: 669012-35-5
M. Wt: 215.21 g/mol
InChI Key: LMLBNMNJCBJIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- is a heterocyclic compound featuring a fused triazoloquinazolinone core with an amino group at position 3 and a methyl substituent at position 2. The compound is synthesized via multi-step routes involving condensation reactions, cyclization, and functionalization of intermediates, as seen in related triazoloquinazolinones .

Properties

CAS No.

669012-35-5

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

3-amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C10H9N5O/c1-6-13-15-9(16)7-4-2-3-5-8(7)12-10(15)14(6)11/h2-5H,11H2,1H3

InChI Key

LMLBNMNJCBJIBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=O)C3=CC=CC=C3N=C2N1N

Origin of Product

United States

Preparation Methods

Key Experimental Details:

  • Conditions: Reflux in ethanol or aqueous ethanol for 4–6 hours.

  • Yield: Reported as "satisfactory" in the original study, though exact yields are unspecified.

  • Mechanistic Insights:

    • The acetamide group at position 3 of the quinazolinone undergoes deacetylation, releasing ammonia and forming the 3-amino substituent.

    • The methyl group at position 2 originates from the acetyl moiety of the starting material, ensuring regioselectivity.

Table 1: Optimization Parameters for Hydrazine-Mediated Cyclization

ParameterOptimal RangeImpact on Yield/Purity
SolventEthanol/H2O (3:1)Maximizes solubility of intermediates
Temperature80–90°CPrevents side-product formation
Reaction Time4–6 hoursEnsures complete cyclization

Functionalized Intermediate Routes

N-Cyanoimidocarbonate-Based Synthesis

A 2010 study demonstrated the synthesis of triazoloquinazolinones via N-cyanoimidocarbonates (1 ) and hydrazinobenzoic acids (2 ). While this method primarily yields 2-alkoxy or 2-methylsulfanyl derivatives, substituting the hydrazine component with methyl-bearing analogs could theoretically produce the target compound.

Critical Steps:

  • Cyclocondensation: Reaction of 1 and 2 in ethanol with triethylamine generates the triazole ring.

  • Post-Functionalization: Alkylation or oxidation steps introduce substituents at position 2.

Table 2: Comparative Analysis of Triazoloquinazolinone Synthetic Routes

MethodStarting MaterialKey ReagentsYield RangeLimitations
Hydrazine Cyclization3-N-(2-Mercapto-4-oxoquinazolin-3-yl)acetamideHydrazine hydrateModerateRequires thiol precursor
Aza-WittigIminophosphoraneIsocyanates, acyl chlorides55–70%Limited methyl compatibility
N-CyanoimidocarbonateHydrazinobenzoic acidTriethylamine60–80%Requires post-functionalization

Mechanistic and Kinetic Considerations

Role of Solvent and Temperature

  • Polar Solvents (e.g., DMF, Ethanol): Enhance intermediate solubility but may promote side reactions in aza-Wittig pathways.

  • Reflux Conditions: Critical for overcoming activation energy barriers in cyclization steps.

Byproduct Management

  • Thiol Byproducts: Generated in hydrazine-mediated routes; removed via aqueous workup.

  • Phosphorus Byproducts: In aza-Wittig reactions, triphenylphosphane oxide is filtered post-reaction .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinazolines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one derivatives as anticancer agents. These compounds have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Intercalation with DNA : Similar compounds have been studied for their ability to intercalate with DNA and inhibit topoisomerase II, a target for many anticancer drugs. This mechanism enhances their efficacy in treating cancers such as breast and prostate cancer .
  • Case Study : A derivative exhibited IC50 values ranging from 2.44 to 9.43 μM against specific cancer cell lines, indicating promising anticancer activity .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens:

  • Study Findings : Research indicated moderate antimicrobial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) of 50–100 µg/ml .

Anti-inflammatory Effects

Inflammation-related diseases can potentially be treated using this compound:

  • Mechanism : The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

Antidiabetic Potential

The compound has shown promise in diabetes management:

  • Enzyme Inhibition : It has been found to inhibit alpha-amylase and alpha-glucosidase enzymes, which are crucial in carbohydrate metabolism. This action can help manage blood sugar levels effectively .

Synthesis and Derivatives

The synthesis of [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one derivatives is achieved through various methods:

  • Tandem Reactions : Efficient synthesis routes involve tandem reactions that yield high purity and yield of the desired compounds .
  • Green Chemistry Approaches : Recent advancements include one-pot synthesis methods that are environmentally friendly and cost-effective .

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Key Observations :

  • Methyl groups at position 2 or 6 improve lipophilicity, aiding membrane permeability .
  • Aryl substituents (e.g., dichlorophenyl, methoxyphenyl) enhance steric bulk and stability against enzymatic degradation .

Key Observations :

  • Deep eutectic catalysts (e.g., NGPU) significantly reduce reaction times (2.5 vs. 8–12 hours) and improve yields (92% vs. 70–80%) compared to traditional methods .
  • Precursor synthesis (e.g., 3-amino-2-methylquinazolin-4(3H)-one) requires stepwise condensation and cyclization, with yields around 85% .

Pharmacological Activity

Triazoloquinazolinones exhibit notable antitubulin and antiproliferative activities:

Compound IC₅₀ (μM) Target Mechanism Reference
3-Amino-2-methyl-triazoloquinazolinone 0.12 ± 0.03 Tubulin Inhibits polymerization, disrupts microtubules
9-(2,4-Dichlorophenyl)-triazoloquinazolinone 0.45 ± 0.08 Tubulin Binds colchicine site, induces apoptosis
6-Cinnamoyl-triazoloquinazolinone 1.2 ± 0.2 EGFR Kinase inhibition

Key Observations :

  • The 3-amino-2-methyl derivative shows superior antitubulin activity (IC₅₀ = 0.12 μM) compared to analogues with bulkier substituents, likely due to optimal steric fit in the colchicine-binding pocket .
  • Dichlorophenyl-substituted derivatives exhibit moderate activity but broader cytotoxicity profiles .

Biological Activity

The compound [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one is characterized by a triazole ring fused with a quinazoline moiety. The presence of the amino and methyl groups contributes to its unique chemical properties, enhancing its interaction with biological targets.

Structural Formula

C10H10N4O\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}

Antihypertensive Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one exhibit significant antihypertensive effects. A study involving spontaneously hypertensive rats (SHR) showed that these compounds effectively reduced blood pressure levels. Notably, the compound 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one outperformed the standard antihypertensive drug prazocin in efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance:

  • Inhibition of Tumor Growth : The compound has shown promise in inhibiting tumor growth through mechanisms such as DNA intercalation and inhibition of topoisomerase II activity. In vitro studies indicated significant cytotoxicity against cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM .
  • Mechanism of Action : The anticancer activity is attributed to its ability to bind to specific enzymes or receptors involved in cell proliferation and survival. The presence of functional groups enhances its binding affinity and biological activity .

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory properties of related compounds have revealed that modifications in the structure can lead to varying degrees of anti-inflammatory effects. Compounds similar to [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one have demonstrated significant inhibition of paw edema and cytokine production in animal models .

Table 1: Summary of Biological Activities

Activity TypeCompound NameEffectivenessReference
Antihypertensive3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-oneSuperior to prazocin
Anticancer[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-oneIC50 values: 2.44 - 9.43 μM
Anti-inflammatoryVarious derivativesSignificant reduction in edema

Mechanistic Insights

The mechanism by which [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one exerts its biological effects involves several pathways:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes such as topoisomerases that are crucial for DNA unwinding during replication.

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst choice (e.g., CuI vs. Pd-based systems).
  • Solvent selection (e.g., acetic acid reflux improves purity) .
  • Temperature control during cyclization steps.

How is the structural integrity of 3-amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one validated in academic research?

Basic Research Question
Validation relies on multimodal spectroscopic and crystallographic analysis :

  • NMR : Distinct peaks for the triazole (δ 7.8–8.2 ppm) and quinazolinone (δ 6.5–7.5 ppm) protons .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 256) confirm molecular weight .
  • X-ray crystallography : Resolves fused triazoloquinazolinone core and substituent orientations (e.g., bond angles: 108–112°) .

Advanced Tip : Discrepancies in spectral data between labs may arise from tautomerism or solvent effects, requiring cross-validation .

What biological activities are associated with 3-amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one, and how are these evaluated?

Basic Research Question

  • Antibacterial : Tested against B. subtilis and M. tuberculosis (MIC: 2–8 µg/mL) via broth dilution .
  • Antifungal : Evaluated using agar diffusion assays against C. albicans .
  • Anti-inflammatory : Assessed via rat formalin edema models (activity exceeding Diclofenac sodium) .

Advanced Mechanistic Insight :
Docking studies suggest binding to mycobacterial enoyl-ACP reductase (binding energy: −9.2 kcal/mol) or COX-2 enzymes (Ki: 0.8 µM) .

How can researchers optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question
Methodology :

  • Substituent variation : Introduce groups like difluoromethoxy (anti-inflammatory) or thiophenyl (antimycobacterial) via nucleophilic substitution.
  • Functionalization : Condense with aldehydes (e.g., o-chlorobenzaldehyde) to form arylidene derivatives .

Q. SAR Table :

Substituent PositionGroup IntroducedBiological Activity (IC50)Source
C-3DifluoromethoxyAntifungal (4 µg/mL)
C-4ThiophenylAnti-TB (MIC: 2 µg/mL)
C-2MethylthioAnti-inflammatory (ED50: 10 mg/kg)

How do researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Common Contradictions :

  • Variability in MIC values against M. tuberculosis (2–16 µg/mL) due to strain differences .
  • Conflicting anti-inflammatory results from assay protocols (e.g., formalin vs. carrageenan tests) .

Q. Resolution Strategies :

  • Standardize assay conditions (e.g., fixed inoculum size, solvent controls).
  • Validate via orthogonal assays (e.g., ELISA for cytokine suppression alongside edema models).

What advanced analytical techniques are used to study reaction intermediates during synthesis?

Advanced Research Question

  • TLC-MS : Monitors cyclization steps (Rf: 0.3–0.5 in ethyl acetate/hexane) .
  • In situ IR : Tracks carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) group transformations .
  • DFT calculations : Predict intermediates’ stability in aza-Wittig reactions (ΔG: −15 kcal/mol) .

How do crystallographic data inform the design of analogs with improved bioavailability?

Advanced Research Question
X-ray structures reveal:

  • Planar triazoloquinazolinone core enabling π-π stacking with target proteins .
  • Methyl group at C-2 enhances hydrophobic pocket binding (docking score: −8.5) .

Design Strategy :
Introduce polar groups (e.g., hydroxyl) at C-9 to improve solubility without disrupting planar pharmacophore .

What methodologies are employed to assess metabolic stability in preclinical studies?

Advanced Research Question

  • Microsomal assays : Liver microsome incubation (t1/2: 45 min) .
  • CYP450 inhibition screening : IC50 > 10 µM for CYP3A4 suggests low interaction risk .
  • Plasma stability tests : >90% intact after 2 hours (pH 7.4, 37°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.